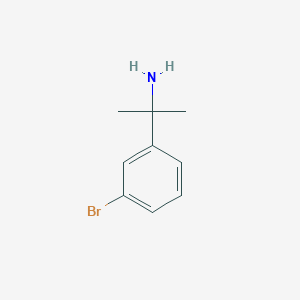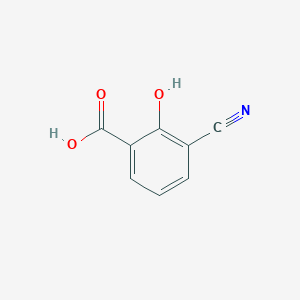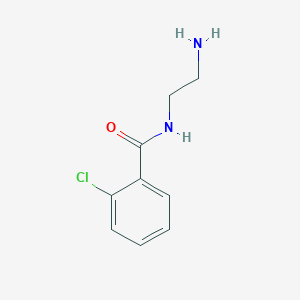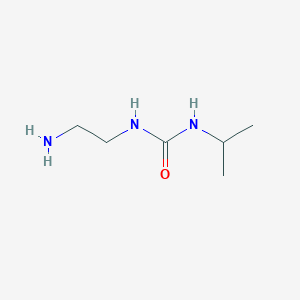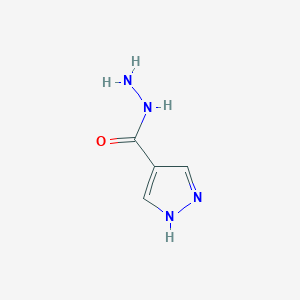
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate
Vue d'ensemble
Description
“Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” is a chemical compound with the molecular formula C12H13ClO3 . It is also known by other synonyms such as “ETHYL 4-(2-CHLOROPHENYL)-4-OXOBUTYRATE” and "ethyl 4-(2-chlorophenyl)-4-oxobutanoate" . The molecular weight of this compound is 240.68 g/mol .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” includes an ethyl group, a carbonyl group, and a 2-chlorophenyl group . The InChI string representation of the molecule is “InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3” and the Canonical SMILES representation is "CCOC(=O)CCC(=O)C1=CC=CC=C1Cl" .
Physical And Chemical Properties Analysis
“Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” has several computed properties. It has a molecular weight of 240.68 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 6 . Its Exact Mass and Monoisotopic Mass are both 240.0553220 g/mol . The Topological Polar Surface Area is 43.4 Ų, and it has a Heavy Atom Count of 16 .
Applications De Recherche Scientifique
Design and Synthesis of Antihypertensive Agents
- Application Summary: This research involves the design, synthesis, and computational assessment of a novel series of 1,4-dihydropyridine based scaffolds with the objective of developing promising antihypertensive agents as viable alternatives to the well-established dihydropyridine based drugs such as amlodipine, felodipine, nicardipine, etc .
- Methods of Application: The research involved the synthesis of a series of bioisosteres, followed by in silico molecular docking experiments conducted against the calcium channel responsible for blood pressure regulation .
- Results: The findings highlight the significance of the presence of triazole tethered aryl/heteroaryl ring in the synthesized hybrids, providing a foundation for further preclinical and clinical translation as antihypertensive medications .
Synthesis and Pharmacological Properties of Chalcones
- Application Summary: Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .
- Methods of Application: The research involves the synthesis of various chalcone derivatives and testing their pharmacological properties .
- Results: Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The research involves the synthesis of various indole derivatives and testing their pharmacological properties .
- Results: Various indole derivatives show a broad spectrum of biological activities .
Synthesis of 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)Methyl]-4-(2-Chlorophenyl)-6-Methylpyridine-3,5-Dicarboxylate
- Application Summary: This compound, which has a structure similar to “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate”, is synthesized for various applications in organic chemistry .
- Methods of Application: The compound is synthesized using standard organic synthesis techniques .
- Results: The synthesized compound can be used in various applications in organic chemistry .
Synthesis of N-(4-(4-Bromophenyl)Thiazol-2-Yl)-2-Chloroacetamide Derivatives
- Application Summary: These derivatives are synthesized to combat antimicrobial and anticancer drug resistance .
- Methods of Application: The research involves the synthesis of these derivatives and testing their pharmacological properties .
- Results: The synthesized derivatives have shown potential in combating drug resistance .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The research involves the synthesis of various indole derivatives and testing their pharmacological properties .
- Results: Various indole derivatives show a broad spectrum of biological activities .
Synthesis of 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)Methyl]-4-(2-Chlorophenyl)-6-Methylpyridine-3,5-Dicarboxylate
- Application Summary: This compound, which has a structure similar to “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate”, is synthesized for various applications in organic chemistry .
- Methods of Application: The compound is synthesized using standard organic synthesis techniques .
- Results: The synthesized compound can be used in various applications in organic chemistry .
Synthesis of N-(4-(4-Bromophenyl)Thiazol-2-Yl)-2-Chloroacetamide Derivatives
- Application Summary: These derivatives are synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application: The research involves the synthesis of these derivatives and testing their pharmacological properties .
- Results: The synthesized derivatives have shown potential in combating drug resistance .
Orientations Futures
While specific future directions for “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” are not mentioned in the retrieved data, related compounds have shown promise in various areas of research. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities . This suggests that “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” and related compounds could be of interest in future pharmaceutical research.
Propriétés
IUPAC Name |
ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517272 | |
| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
CAS RN |
83657-82-3 | |
| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

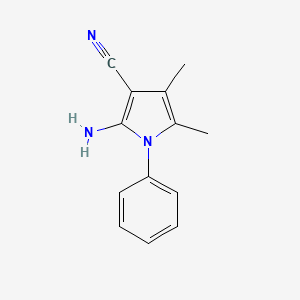
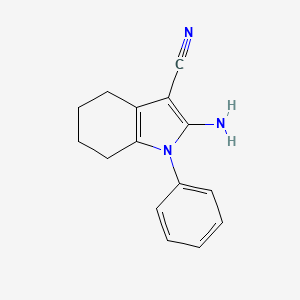
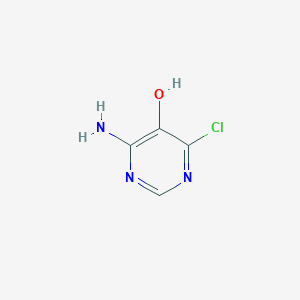
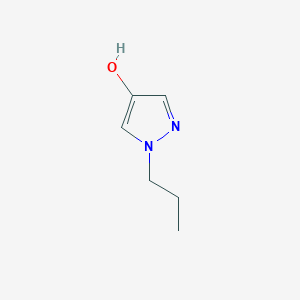
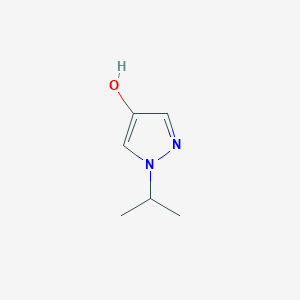
![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)
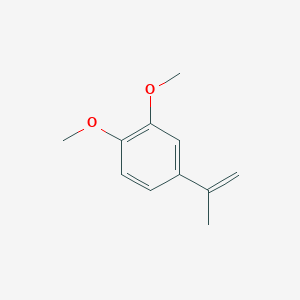
![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)
